molecular formula C8H8N2OS B4715571 3-methoxy-1,2-benzisothiazol-5-amine CAS No. 64099-28-1

3-methoxy-1,2-benzisothiazol-5-amine

Cat. No. B4715571
CAS RN: 64099-28-1
M. Wt: 180.23 g/mol
InChI Key: WQUWYGUELXRTCC-UHFFFAOYSA-N
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Description

3-methoxy-1,2-benzisothiazol-5-amine, also known as MBIA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-methoxy-1,2-benzisothiazol-5-amine is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and reduce the production of reactive oxygen species, which can cause oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

3-methoxy-1,2-benzisothiazol-5-amine has several advantages for lab experiments, including its availability, stability, and relatively low cost. However, the compound has some limitations, including its low solubility in water and limited information on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for 3-methoxy-1,2-benzisothiazol-5-amine research, including exploring its potential as a therapeutic agent in other diseases, investigating its mechanism of action, and optimizing its pharmacokinetics and toxicity profile. Additionally, this compound derivatives and analogs can be synthesized to improve its potency and selectivity for specific biological targets.
Conclusion:
In conclusion, this compound is a synthetic compound with promising potential for therapeutic applications in various diseases. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetics and toxicity profile.

Scientific Research Applications

3-methoxy-1,2-benzisothiazol-5-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-methoxy-1,2-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-8-6-4-5(9)2-3-7(6)12-10-8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWYGUELXRTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214300
Record name 1,2-Benzisothiazol-5-amine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64099-28-1
Record name 3-Methoxy-1,2-benzothiazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064099281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-5-amine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E4S65VZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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